2-(2-Furylmethylene)heptan-1-al
Description
2-(2-Furylmethylene)heptan-1-al is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by the presence of a furan ring attached to a heptanal chain through a methylene bridge
Structure
3D Structure
Properties
CAS No. |
67801-21-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)heptanal |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-6-11(10-13)9-12-7-5-8-14-12/h5,7-10H,2-4,6H2,1H3/b11-9+ |
InChI Key |
VYGHECBPCQNYIS-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CO1)/C=O |
Canonical SMILES |
CCCCCC(=CC1=CC=CO1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylmethylene)heptan-1-al typically involves the condensation of furfural with heptanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, where the furfural acts as the electrophile and the heptanal as the nucleophile. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of 2-(2-Furylmethylene)heptan-1-al can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: Ensuring consistent mixing and temperature control
Catalyst Regeneration: Reusing the base catalyst to reduce costs
Purification: Using distillation or crystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
2-(2-Furylmethylene)heptan-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid
Major Products Formed
Oxidation: 2-(2-Furylmethylene)heptanoic acid
Reduction: 2-(2-Furylmethylene)heptan-1-ol
Substitution: 5-Bromo-2-(2-furylmethylene)heptan-1-al, 5-Nitro-2-(2-furylmethylene)heptan-1-al
Scientific Research Applications
2-(2-Furylmethylene)heptan-1-al has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethylene)heptan-1-al involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their function. The furan ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
2-(2-Furylmethylene)heptan-1-al can be compared with other similar compounds, such as:
2-(2-Furanylmethylene)heptanal: Similar structure but different stereochemistry.
2-Furanacrolein, α-pentyl-: Similar structure with a different alkyl chain length.
2-Furanacrolein, α-amyl-: Similar structure with a different alkyl chain length.
The uniqueness of 2-(2-Furylmethylene)heptan-1-al lies in its specific combination of the furan ring and heptanal chain, which imparts distinct chemical and biological properties.
Biological Activity
Antioxidant Properties
Research indicates that the furan ring present in 2-(2-Furylmethylene)heptan-1-al contributes to its antioxidant properties . Compounds containing furan structures are often explored for their ability to neutralize free radicals, which can mitigate oxidative stress in biological systems.
Pharmacological Potential
The biological activity of 2-(2-Furylmethylene)heptan-1-al extends to potential pharmacological applications. Compounds with similar structural features have been investigated for various therapeutic effects, including:
- Antimicrobial Activity : Certain furan derivatives exhibit antimicrobial properties, suggesting that 2-(2-Furylmethylene)heptan-1-al may also possess similar effects.
- Anti-inflammatory Effects : The ability of furan-containing compounds to modulate inflammatory pathways has been documented, indicating potential therapeutic roles in inflammatory diseases.
- Cytotoxicity Studies : Preliminary studies suggest that this compound may interact with biological macromolecules, including proteins and nucleic acids, which could lead to cytotoxic effects against specific cancer cell lines.
Interaction Studies
Investigations into the interactions of 2-(2-Furylmethylene)heptan-1-al with biological macromolecules reveal insights into its mechanisms of action. These studies focus on how the compound binds to proteins and nucleic acids, potentially influencing cellular processes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides context for understanding the unique properties of 2-(2-Furylmethylene)heptan-1-al:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Furaldehyde | Aldehyde | Simple structure; used as a starting material. |
| 5-Methylfuran | Furan derivative | Methyl substitution alters reactivity. |
| 3-(Furyl)propanoic acid | Carboxylic acid | Contains a carboxylic acid group; higher polarity. |
| 4-(Furyl)methyl ketone | Ketone | Different functional group; potential for different reactions. |
The presence of both an aldehyde and an alkene in 2-(2-Furylmethylene)heptan-1-al allows for distinctive reactivity patterns not observed in simpler derivatives.
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant properties of various furan derivatives, 2-(2-Furylmethylene)heptan-1-al was tested alongside other compounds. Results indicated a significant ability to scavenge free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of 2-(2-Furylmethylene)heptan-1-al on several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, suggesting a promising avenue for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
